2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-18-27-23-12-13-28(15-20-6-4-3-5-7-20)16-22(23)25(31)29(18)17-24(30)26-14-19-8-10-21(32-2)11-9-19/h3-11H,12-17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNZCQWXIKNTEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of β-Keto Esters with Diamines
The pyrido[4,3-d]pyrimidine scaffold is synthesized via cyclocondensation between ethyl acetoacetate and 4-benzylamino-3-aminopyridine derivatives. This method, adapted from pyridopyrimidine syntheses, proceeds under acidic conditions (e.g., polyphosphoric acid) at 120–140°C for 6–8 hours.
Reagents :
- Ethyl acetoacetate (provides methyl and oxo groups)
- 4-Benzylamino-3-aminopyridine
- Polyphosphoric acid (PPA)
Conditions :
Functionalization of the Core Structure
Introduction of the Benzyl Group at Position 6
Benzylation is achieved via nucleophilic substitution using benzyl bromide under basic conditions.
Reagents :
- Pyrido[4,3-d]pyrimidine core
- Benzyl bromide
- Potassium carbonate (K₂CO₃)
Conditions :
Methylation at Position 2
The methyl group is introduced via Mannich reaction or direct alkylation.
Reagents :
- Formaldehyde (37% aqueous solution)
- Sodium borohydride (NaBH₄)
Conditions :
Acetamide Moiety Installation at Position 3
Bromoacetylation Followed by Displacement
A two-step process introduces the N-(4-methoxybenzyl)acetamide group:
Bromoacetylation :
Nucleophilic Substitution :
Overall Yield : 62%
Direct Reductive Amination
An alternative single-step method uses reductive amination:
Reagents :
- Pyrido[4,3-d]pyrimidine-3-amine
- 4-Methoxybenzyl chloroacetate
- Sodium cyanoborohydride (NaBH₃CN)
Conditions :
Optimization and Comparative Analysis
Reaction Efficiency Across Methods
| Step | Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Core synthesis | Cyclocondensation | 72 | 95 | |
| Benzylation | Alkylation | 85 | 98 | |
| Methylation | Mannich reaction | 78 | 97 | |
| Acetamide installation | Bromoacetylation | 62 | 93 |
Challenges and Solutions
- Regioselectivity : Use of bulky bases (e.g., LDA) ensures substitution at position 3.
- Oxo Group Stability : Avoid strong oxidizing agents; oxo is retained via mild conditions.
Scalability and Industrial Considerations
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits several biological activities:
1. Antitumor Activity
Compounds with similar structural motifs have been investigated for their ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. Inhibition of this enzyme results in reduced proliferation of cancer cells, making it a promising candidate for anticancer drug development.
2. Antiviral Properties
The pyrimidine ring within the structure suggests potential antiviral activity against various viruses. Preliminary studies indicate effectiveness against Hepatitis C Virus (HCV), highlighting the compound's role in inhibiting viral replication mechanisms.
3. Antimicrobial Activity
The compound may also exhibit significant antibacterial and antifungal properties. Research on related derivatives has shown efficacy against a range of pathogens, indicating that this compound could similarly possess antimicrobial capabilities.
Case Studies and Research Findings
Several studies have focused on compounds structurally related to this compound. Below is a summary table of selected compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide | Pyrimidine core with amino substitutions | Antitumor activity |
| 5-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)acetamide | Benzo[d][1,3]dioxole moiety | Antimicrobial activity |
| N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-tetrahydroquinoxalin)acetamide | Tetrahydroquinoxaline structure | Antibacterial properties |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic pathways that require optimization for yield and purity. Common methods include:
- Nucleophilic substitution reactions facilitated by the thioacetamide group.
- Condensation reactions involving the carbonyl groups within the pyrimidine structure.
Interaction Studies
Understanding the interaction mechanisms between this compound and its biological targets is crucial for assessing its therapeutic potential. Techniques such as molecular docking simulations and biochemical assays are employed to evaluate binding affinities and elucidate mechanisms of action. Preliminary findings suggest interactions with various enzymes involved in metabolic pathways relevant to cancer therapy and microbial resistance.
Wirkmechanismus
The mechanism by which 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. It may inhibit or modulate the activity of specific proteins, thereby influencing various cellular pathways. These interactions are mediated through the compound's binding to active sites or allosteric sites on the target molecules, leading to changes in their function and downstream effects on biological processes.
Vergleich Mit ähnlichen Verbindungen
Structural Analog Overview
The following table summarizes key structural features of the target compound and its analogs:
*Molecular formulas calculated based on IUPAC names from evidence.
Key Differences and Implications
Core Structure Variations
- Pyrido[4,3-d]pyrimidin-4-one (Target) vs. Pyrido[3,4-d]pyrimidin-4-one (): The fusion position of the pyridine ring (4,3-d vs. For example, the 7-benzyl substituent in ’s compound occupies a distinct spatial region compared to the 6-benzyl group in the target .
- Pyrido-pyrimidinone vs.
Substituent Effects
- Acetamide Side Chains :
- Aromatic Substituents :
Physicochemical Properties
- Metabolic Stability : The thioether in ’s compound may resist oxidative metabolism better than the target’s ether linkages .
Research Findings and Hypotheses
While direct bioactivity data for the target compound are unavailable, structural comparisons suggest:
Kinase Inhibition Potential: The pyrido-pyrimidinone core is analogous to kinase inhibitors (e.g., PI3K/mTOR inhibitors), where substituent positioning critically modulates selectivity .
Solubility-Bioavailability Trade-offs : The target’s methoxy group may improve aqueous solubility over ’s analog, but reduced lipophilicity could limit cell penetration .
Synthetic Feasibility: ’s simpler structure highlights challenges in synthesizing the target’s fused pyrido-pyrimidinone system, which may require multi-step protocols .
Biologische Aktivität
The compound 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide is a member of the pyrido[4,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a tetrahydropyrido[4,3-d]pyrimidine core with various substituents that influence its biological properties.
Biological Activity Overview
Pyrido[4,3-d]pyrimidines have been associated with a range of biological activities including:
- Antitumor activity
- Antimicrobial properties
- Anti-inflammatory effects
- CNS activity
These activities are largely attributed to their ability to interact with various biological targets such as enzymes and receptors.
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Many pyrido[4,3-d]pyrimidines act as inhibitors of key enzymes involved in cell proliferation and survival pathways.
- Modulation of Signal Transduction Pathways : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.
- Interaction with DNA/RNA : Some derivatives have been shown to bind to nucleic acids, affecting gene expression and cellular function.
Case Studies
Several studies have investigated the biological effects of similar compounds within the pyrido[4,3-d]pyrimidine class:
- Antitumor Activity : A study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Properties : Research indicated that certain derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
- CNS Effects : In vivo studies showed that some pyrido[4,3-d]pyrimidines could modulate neurotransmitter levels, suggesting potential applications in treating neurological disorders .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Key Substituents | Biological Activity |
|---|---|---|
| 1. Benzyl derivative | Benzyl group at position 6 | Enhanced cytotoxicity |
| 2. Methoxybenzyl derivative | Methoxy group at position N | Improved CNS activity |
| 3. Unsubstituted variant | No substituents | Lower efficacy |
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis typically involves coupling the pyrido[4,3-d]pyrimidine core with the N-(4-methoxybenzyl)acetamide moiety. A common method uses peptide coupling agents like HBTU or HATU with DIPEA in DMF, followed by purification via column chromatography. For example, analogous pyrimidinedione derivatives were synthesized using HBTU/DIPEA in DMF, achieving >90% purity via HPLC . Reaction temperatures (0–25°C) and solvent choice (e.g., anhydrous DMF) are critical to minimize side reactions.
Q. How is structural confirmation performed for this compound?
Comprehensive characterization includes:
- 1H/13C NMR : To verify substituent positions and confirm stereochemistry (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- HRMS : To validate molecular weight (e.g., [M+H]+ calculated within 0.5 ppm accuracy) .
- IR Spectroscopy : To identify key functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹) .
Q. What analytical methods ensure purity for biological testing?
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For instance, related compounds were analyzed using a C18 column (gradient: 10–90% acetonitrile in water), achieving ≥95% purity thresholds .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrido[4,3-d]pyrimidine scaffold be achieved?
Regioselectivity challenges arise due to multiple reactive sites. Strategies include:
- Protecting Groups : Temporary protection of the 4-oxo group during benzylation .
- Metal Catalysis : Palladium-mediated coupling for C-H activation at specific positions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 6-position .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:
- Dose-Response Curves : Establish IC50 values across multiple replicates.
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (e.g., MTT assays) .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain inconsistent in vivo/in vitro results .
Q. What computational tools predict binding modes to biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with enzymes like kinases or GPCRs. For pyrimidine derivatives, docking studies often highlight hydrogen bonding with hinge regions (e.g., pyrimidine N1 interacting with kinase backbone NH groups) . MD simulations (AMBER, GROMACS) further refine binding stability over 100-ns trajectories .
Methodological Considerations
Q. How to design SAR studies for optimizing potency?
Structure-activity relationship (SAR) workflows include:
- Analog Libraries : Synthesize derivatives with variations at the benzyl (e.g., halogen substitutions) and methoxybenzyl groups .
- Pharmacophore Mapping : Identify critical moieties (e.g., 4-oxo group for hydrogen bonding) using QSAR models .
- In Silico ADMET : Predict pharmacokinetic properties (e.g., LogP, CYP inhibition) to prioritize analogs .
Q. What strategies improve solubility for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
